Molecular Descriptor Comparison: 2‑(2‑(Tetrahydro‑2‑furyl)ethyl)‑1,6‑dioxaspiro(4.4)nonane vs. 2‑Ethyl‑1,6‑dioxaspiro[4.4]nonane (Chalcogran) – PSA and Hydrogen‑Bond Acceptor Count
Computed molecular descriptors differentiate the target compound from its closest commercially relevant analog, chalcogran. The target compound possesses a polar surface area (PSA) of 27.69 Ų and three hydrogen‑bond acceptors , whereas chalcogran (C₉H₁₆O₂) has a PSA of 18.46 Ų and only two hydrogen‑bond acceptors [1]. This difference is attributable to the additional oxygen atom in the tetrahydrofuran‑2‑yl side chain, which increases the compound’s capacity for polar interactions.
+1 H‑bond acceptor (3 vs 2)
| Evidence Dimension | Polar surface area (PSA) and hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | PSA = 27.69 Ų; H‑bond acceptors = 3 |
| Comparator Or Baseline | Chalcogran (2‑ethyl‑1,6‑dioxaspiro[4.4]nonane): PSA ≈ 18.46 Ų; H‑bond acceptors = 2 |
| Quantified Difference | PSA increase of ≈9.23 Ų (+50%); one additional hydrogen‑bond acceptor |
| Conditions | Computed molecular properties; no experimental assay context available |
Why This Matters
A higher PSA and additional H‑bond acceptor directly affect membrane permeability and olfactory receptor binding; for users screening spiroacetal libraries, these differences can predict distinct bioactivity profiles even in the absence of direct assay data.
- [1] PubChem. 2‑Ethyl‑1,6‑dioxaspiro[4.4]nonane (Chalcogran), CID 6432468 – Computed molecular properties. https://pubchem.ncbi.nlm.nih.gov View Source
